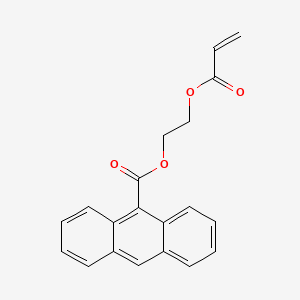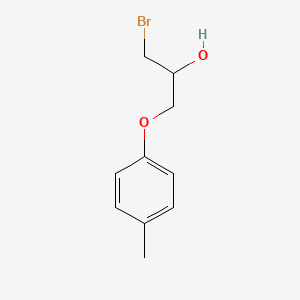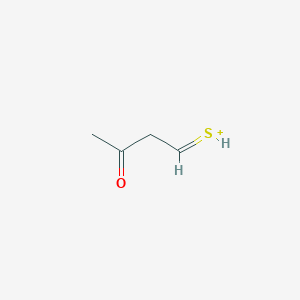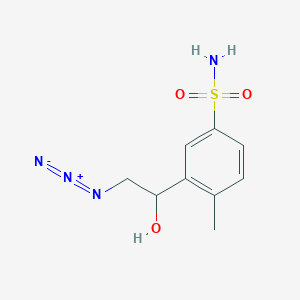![molecular formula C30H38N2O3 B12561116 2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate CAS No. 189070-42-6](/img/structure/B12561116.png)
2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is a complex organic compound with a molecular formula of C30H38N2O3 This compound is characterized by its biphenyl and pyrimidinyl groups, which are linked through a hexyloxy chain and an octanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative under palladium-catalyzed conditions.
Hexyloxy Substitution: The biphenyl intermediate is then subjected to a nucleophilic substitution reaction with hexyloxy groups, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Pyrimidinyl Addition: The next step involves the addition of the pyrimidinyl group to the hexyloxy-substituted biphenyl. This can be done through a nucleophilic aromatic substitution reaction.
Esterification: Finally, the compound undergoes esterification with octanoic acid in the presence of a catalyst such as sulfuric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate involves its interaction with specific molecular targets. The biphenyl and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The hexyloxy chain and octanoate ester may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4’-(Methoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Ethoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Butoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
Uniqueness
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is unique due to its hexyloxy substitution, which imparts distinct physicochemical properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the octanoate ester provides a balance between hydrophilicity and hydrophobicity, contributing to its versatility in various research and industrial applications.
Propiedades
Número CAS |
189070-42-6 |
|---|---|
Fórmula molecular |
C30H38N2O3 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
[2-[4-(4-hexoxyphenyl)phenyl]pyrimidin-5-yl] octanoate |
InChI |
InChI=1S/C30H38N2O3/c1-3-5-7-9-10-12-29(33)35-28-22-31-30(32-23-28)26-15-13-24(14-16-26)25-17-19-27(20-18-25)34-21-11-8-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 |
Clave InChI |
MRSJASINWHUFLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)

![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)

![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)



![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
